Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
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Description
“Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate” is a chemical compound . It contains a total of 42 bonds, including 23 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), and 1 ether(s) .
Molecular Structure Analysis
The molecular structure of the compound includes a benzyl group attached to a carbamate group, which is further attached to a complex oxane ring structure . The compound contains a total of 42 bonds, including 23 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), and 1 ether(s) .
Scientific Research Applications
Synthesis and Chemical Structure Exploration
- Synthesis of Novel Compounds: The compound has been utilized in the synthesis of novel conformationally locked carbocyclic nucleosides, which are significant in medicinal chemistry (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
- Development of Putative Inhibitors: It has been used in the synthesis of carbohydrate-like dihydrooxazine and tetrahydrooxazine, serving as potential inhibitors of glycoside hydrolases (Best, Macdonald, Skelton, Stick, Tilbrook, & White, 2002).
- Enantioselective Synthesis: This compound is crucial in the enantioselective synthesis of specific intermediates, used in the development of potent CCR2 antagonists (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
Medicinal Chemistry and Pharmacology
- Anticholinesterase Activity: It has been integral in the creation of novel anticholinesterases, contributing to the understanding of interactions between carbamate-based cholinesterase inhibitors and their targets (Luo et al., 2005).
- Role in Antimitotic Agents: Its derivatives have shown potential as antimitotic agents, highlighting its significance in cancer research (Temple & Rener, 1992).
- Catalytic Applications: The compound plays a role in Au(I)-catalyzed intramolecular exo-hydrofunctionalization of allenes, demonstrating its usefulness in organic synthesis and catalysis (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).
Chemical Structure and Analysis
- Chemical Structure Elucidation: Its use in the synthesis of sugar imine molecules emphasizes its role in the exploration of novel chemical structures (Majed Jari Mohammed, Abdul Amir H Kadhum, Adnan Ibrahim Mohammed, & Sameer H Abbood Al Rekabi, 2020).
- Mass Spectrometry Studies: The compound has been analyzed using mass spectrometry techniques, providing insights into its chemical properties and potential applications (Cai, Yin, Ma, Liu, Zhao, & Xu, 2007).
properties
IUPAC Name |
benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20)/t10-,11-,12-,13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCBPGJIPRBQAE-KSTCHIGDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate |
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